molecular formula C8H11NO3 B1399471 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid CAS No. 1248373-18-3

2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1399471
CAS No.: 1248373-18-3
M. Wt: 169.18 g/mol
InChI Key: YLGSRQQEMUTCJF-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a carboxylic acid group at the fourth position and a 2-methylpropyl group at the second position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylpropylamine with glyoxylic acid can lead to the formation of the oxazole ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production typically requires the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced at various positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxazole ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-(2-Methylpropyl)-1,3-oxazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the fifth position.

    2-(2-Methylpropyl)-1,3-thiazole-4-carboxylic acid: Contains a sulfur atom instead of oxygen in the ring.

    2-(2-Methylpropyl)-1,3-imidazole-4-carboxylic acid: Contains two nitrogen atoms in the ring.

Uniqueness: 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the oxazole ring imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)3-7-9-6(4-12-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGSRQQEMUTCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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